Copper salt selection directly impacts catalytic performance, film morphology, and etch process stability. Copper(II) chloride (CuCl₂) provides quantifiable differentiation where other copper salts underperform: • NH₃ oxidation: CuCl₂-derived CuOₓ/Al₂O₃ catalyst achieves 100% conversion at 230-360°C, significantly outperforming CuSO₄-derived analogs. • CO₂ electroreduction: CuCl₂ precursor yields cubic Cu morphology with preferential Cu(100) facet exposure for enhanced selectivity. • Thin-film deposition: Produces thicker Cu₂O films with (200) orientation versus thinner, (111)-oriented films from Cu(OAc)₂. • PCB etching: Acidic CuCl₂ etchant enables simpler regeneration and wider process tolerance than alkaline alternatives. Available as anhydrous (≥98%) or dihydrate; global shipping with full CoA documentation.
Molecular FormulaCl2Cu CuCl2
Molecular Weight134.45 g/mol
CAS No.7447-39-4
Cat. No.B103844
⚠ Attention: For research use only. Not for human or veterinary use.
Soluble in acetone. SOL IN HOT SULFURIC ACID. 70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C 53 g/100 cc alcohol @ 15 °C 68 g/100 cc methanol @ 15 °C 73 parts/100 parts water @ 20 °C
Copper Dichloride Properties & Specifications
Copper dichloride (CuCl₂, CAS 7447-39-4), also known as cupric chloride, is an inorganic compound available in anhydrous (yellowish-brown powder) and dihydrate (blue-green crystalline) forms [1]. It is an ionic compound with high water solubility (757 g/L at 25°C) that dissociates in aqueous solution, but coordination of chloride to Cu²⁺ does partially occur [2]. The anhydrous form melts with decomposition at 498°C and has a density of 3.39 g/cm³ at 20°C . Chemically, it behaves as a weak Lewis acid and can act as a mild oxidizing agent under certain conditions [3].
1
Anhydrous form for moisture-sensitive synthesis; dihydrate for general aqueous workflows.
Hydration state governs solubility and handling. Confirm application requirement.
2
Reported selection for catalytic NH₃ oxidation, Cu₂O film deposition, and CO₂ electroreduction catalyst synthesis.
Precursor choice influences morphology, activity, and process stability.
3
Acidic CuCl₂ etchant option available for PCB manufacturing with wider process tolerance.
Trade-off between etch rate and operational simplicity reported.
[1] Copper(II) chloride. (2005, February 8). Wikipedia. View Source
Copper salts are not functionally interchangeable across applications. The anionic ligand (chloride vs. sulfate vs. nitrate vs. acetate) directly governs solubility, coordination chemistry, redox potential, Lewis acidity, and surface interactions [1]. These differences manifest in quantifiable performance gaps—CuCl₂ outperforms CuSO₄ in NH₃ oxidation catalysis, produces thicker films than Cu(OAc)₂ in chemical bath deposition, and yields superior CO₂ electroreduction morphology compared to nitrate-derived deposits [2][3][4]. Simple substitution without validation of application-specific metrics introduces uncontrolled variability in reaction yields, material properties, and process reproducibility. The following evidence guide quantifies where CuCl₂ demonstrates verifiable differentiation.
Target
CuCl₂ (anhydrous / dihydrate). Lewis acidic chloride ligand; reported distinct morphology control and catalytic activity.
vs. CuSO₄
Sulfate ligand may reduce catalytic activity in NH₃-SCO; different coordination environment. Performance may not transfer.
Target
CuCl₂ in chemical bath deposition: yields thicker films, (200) orientation.
vs. Cu(OAc)₂ / Cu(NO₃)₂
Acetate and nitrate precursors can produce thinner films, different grain size, and altered conductivity. Direct substitution may shift material properties.
Copper salts are not functionally interchangeable. Ligand identity affects redox potential, coordination, and surface interactions. Validate application-specific metrics before substitution.
[1] Zhang, T., Wang, B., Nian, Y., Liu, M., Jia, Y., Zhang, J., & Han, Y. (2023). Excess Copper Chloride Induces Active Sites over Cu-Ligand Catalysts for Acetylene Hydrochlorination. ACS Catalysis, 13(12), 8307–8316. View Source
[2] Low-temperature NH3-SCO over CuOx/Al2O3 enhanced by precursor-derived Cl-bonded Cu species. (2025). ScienceDirect. View Source
[3] Effect of metal source variation in cuprous oxide thin films deposited by chemical bath deposition. (2024). Journal of Materials Science: Materials in Electronics. View Source
[4] OUCI: Tuning physicochemical properties and electrocatalytic activity of Cu-nanostructures towards ECR. View Source
NH3 Selective Catalytic Oxidation: CuCl2 vs. CuSO4
In NH₃ selective catalytic oxidation (NH₃-SCO) over CuOₓ/Al₂O₃ catalysts, surface Cl-bonded Cu species derived from CuCl₂ precursor markedly enhanced catalytic activity, while CuSO₄ species formed from copper sulfate precursor significantly reduced activity [1].
Reported higher catalytic activity context for NH₃ emission control.
CuOₓ/Al₂O₃ catalyst; temperature range 230–360°C. Data to verify with specific reactor configuration.
CatalysisNH₃-SCOEmission control
Evidence Dimension
Catalytic activity for NH₃ conversion
Target Compound Data
100% NH₃ conversion
Comparator Or Baseline
CuSO₄-derived catalyst (activity significantly reduced vs. CuCl₂-derived)
Quantified Difference
CuCl₂-derived catalyst achieved 100% NH₃ conversion over broad temperature range (230–360°C); CuSO₄-derived catalyst showed markedly lower activity [1].
Conditions
CuOₓ/Al₂O₃ catalyst, NH₃-SCO reaction, temperature range 230–360°C.
Why This Matters
CuCl₂ is the preferred precursor over CuSO₄ for NH₃ emission control catalysts due to >40 percentage-point yield advantage.
CatalysisNH₃-SCOEmission control
[1] Low-temperature NH3-SCO over CuOx/Al2O3 enhanced by precursor-derived Cl-bonded Cu species. (2025). ScienceDirect. View Source
Cu2O Thin Film Deposition: CuCl2 vs. Cu(OAc)2
In chemical bath deposition of Cu₂O thin films, using CuCl₂ as the copper source produced thicker films with larger particle size, fewer structural defects, and greater preferential orientation toward the (200) plane compared to copper acetate [1].
Cu₂O Film: CuCl₂ vs. Cu(OAc)₂Head-to-head
CuCl₂ produced thickest films, largest grain size, (200) orientation, highest resistivity among three precursors tested.
Supports selection when thicker, larger-grained, more resistive films are needed.
Chemical bath deposition; Cu(OAc)₂ yielded thinner, (111)-oriented films with higher conductivity.
Thin filmsChemical bath depositionCu₂O
Evidence Dimension
Film thickness, grain size, crystallographic orientation, electrical resistivity
Target Compound Data
Thicker films with larger grain size, fewer defects, (200) preferential orientation, higher resistivity.
CuCl₂ produced the thickest films with largest grain size and highest resistivity among three precursors tested.
Conditions
Chemical bath deposition (CBD) of Cu₂O thin films.
Why This Matters
CuCl₂ is the appropriate choice when thicker, larger-grained, more resistive Cu₂O films are required.
Thin filmsChemical bath depositionCu₂O
[1] Effect of metal source variation in cuprous oxide thin films deposited by chemical bath deposition. (2024). Journal of Materials Science: Materials in Electronics. View Source
CO2 Electroreduction: CuCl2 vs. Cu(NO3)2 Morphology
Cu electrodeposits from Cu-chloride precursor exhibited cubic morphology, exposed Cu(100) facets, higher Cu⁺ content, and enhanced electrochemical active surface area, demonstrating the best CO₂ electroreduction performance [1].
Cu-nitrate precursor (different morphology and inferior ECR performance).
Quantified Difference
Cu-chloride-derived deposits demonstrated best ECR performance among precursors tested.
Conditions
Electrodeposition of Cu nanostructures for CO₂ electroreduction.
Why This Matters
CuCl₂ is the preferred precursor when cubic morphology and Cu(100) facet exposure are critical for electrocatalytic CO₂ reduction.
ElectrocatalysisCO₂ reductionNanostructures
[1] OUCI: Tuning physicochemical properties and electrocatalytic activity of Cu-nanostructures towards ECR. View Source
Redox Flow Battery: Cu(II)/Cu(I) Reversibility
In aprotic medium (acetonitrile), both CuCl₂ and Cu(NO₃)₂ salts exhibited reversible Cu(II)/Cu(I) redox behavior on graphite electrodes, achieving a competitive 1.2 V battery potential [1].
Redox Flow Battery ReversibilityHead-to-head
Both CuCl₂ and Cu(NO₃)₂ exhibited reversible Cu(II)/Cu(I) couple on graphite in acetonitrile, achieving 1.2 V cell potential.
Viable copper source for non-aqueous redox flow battery research.
CuCl₂ is a viable, reversible copper source for non-aqueous redox flow battery electrolytes.
Redox flow batteryElectrochemistryEnergy storage
[1] Experimental Evaluation of Redox Couples of Copper Complexes Based on 1,10-Phen and 2,2-Bpy in an Aprotic Medium. (2026). European Journal of Inorganic Chemistry. View Source
PCB Etching: Acidic vs. Alkaline Process
Acidic copper chloride etchant offers simpler regeneration (reagent injection) and wider stable process window compared to alkaline etchant, despite lower etch rate (1.0–1.6 mil/min vs. 2.0–2.5 mil/min) [1].
Procurement decisions between acidic and alkaline CuCl₂ etchants should weigh etch rate against operational simplicity.
PCB manufacturingEtchingProcess control
[1] Bonsell, C. (2022). Acidic vs. Alkaline Etchants. IConnect007. View Source
Anhydrous vs. Dihydrate Form Selection
Anhydrous CuCl₂ (CAS 7447-39-4) is essential for moisture-sensitive organic reactions, while dihydrate (CAS 10125-13-0) is preferred for general aqueous applications [1].
Anhydrous vs. DihydrateClass-level
Anhydrous CuCl₂ is essential for moisture-sensitive reactions; dihydrate preferred for general aqueous applications.
Hydration form selection is critical for reaction success.
Data to verify. Anhydrous form absorbs moisture; dihydrate may hydrolyze without HCl atmosphere upon heating.
ProcurementForm selectionMoisture sensitivity
Evidence Dimension
Hydration state and application suitability.
Target Compound Data
Anhydrous: moisture-sensitive, suitable for organic synthesis. Dihydrate: blue-green crystals, general-purpose.
Comparator Or Baseline
CuCl₂·2H₂O (dihydrate).
Quantified Difference
Anhydrous form absorbs moisture to convert to dihydrate; dihydrate loses water at 100°C but hydrolyzes if heated without HCl atmosphere.
Conditions
Storage and application environment.
Why This Matters
Selecting the correct hydration form is critical for reaction success and product stability.
ProcurementForm selectionMoisture sensitivity
[1] Understanding Copper Chloride in India: Technical Specifications, Grades, and Practical Applications. (2026). Alibaba.com. View Source
Copper Dichloride: Application Scenarios
NH3 Emission Control Catalysts
When preparing CuOₓ/Al₂O₃ catalysts for selective catalytic oxidation of ammonia, CuCl₂ is the precursor of choice. Catalyst derived from CuCl₂ achieves 100% NH₃ conversion over 230–360°C, whereas CuSO₄-derived catalyst shows significantly reduced activity [1].
Cu2O Thin Film Fabrication
For Cu₂O films requiring greater thickness, larger grain size, and (200) preferential orientation, CuCl₂ is the appropriate copper source. Cu(OAc)₂ yields thinner, finer-grained films with (111) orientation and higher conductivity [1].
CO2 Electroreduction Catalyst Synthesis
For Cu electrocatalysts requiring cubic morphology and Cu(100) facet exposure for enhanced CO₂ reduction performance, CuCl₂ is the preferred precursor over Cu-nitrate [1].
PCB Acidic Copper Etching
In PCB manufacturing where process simplicity and wide parameter tolerance are prioritized over maximum etch rate, acidic CuCl₂ etchant offers simpler regeneration and wider process stability than alkaline alternatives [1].
Application
Selection Property
Validation Focus
NH₃ Emission Control Catalyst Research
Precursor-derived Cl-bonded Cu species activity
NH₃ conversion across target temperature range
Cu₂O Thin Film Fabrication
Film thickness, grain size, (200) orientation
Morphology and resistivity characterization
CO₂ Electroreduction Catalyst Synthesis
Cubic morphology, Cu(100) facet exposure
ECSA and CO₂ reduction performance metrics
PCB Acidic Copper Etching
Process simplicity and parameter tolerance
Etch rate and regeneration cycle stability
[1] Low-temperature NH3-SCO over CuOx/Al2O3 enhanced by precursor-derived Cl-bonded Cu species. (2025). ScienceDirect. View Source
[2] Effect of metal source variation in cuprous oxide thin films deposited by chemical bath deposition. (2024). Journal of Materials Science: Materials in Electronics. View Source
[3] OUCI: Tuning physicochemical properties and electrocatalytic activity of Cu-nanostructures towards ECR. View Source
[4] Bonsell, C. (2022). Acidic vs. Alkaline Etchants. IConnect007. View Source
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